4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Overview
Description
“4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” is a chemical compound with the empirical formula C11H12N2 . It is a solid substance . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
“4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” is a solid substance . The molecule’s structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage .Scientific Research Applications
1. Selective Androgen Receptor Modulators (SARMs)
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile derivatives have been studied for their potential as Selective Androgen Receptor Modulators (SARMs). These compounds, including 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f, exhibited anabolic effects on organs like muscles and the central nervous system, while maintaining neutral effects on the prostate. They demonstrated strong androgen receptor binding affinity, improved metabolic stabilities, and possessed ideal SARM profiles in various assays. Additionally, these compounds showed promising pharmacokinetic profiles, nuclear selectivity, and acceptable toxicological profiles, making them potential clinical candidates (Aikawa et al., 2017).
2. Platinum Group Metal Complexes
Complexes involving 4-{(3-(pyridine-2-yl)1H-pyrazole-1-yl}methyl benzonitrile (L1) and related compounds with platinum group metals have been synthesized and characterized. These complexes, studied for their spectral and structural properties, revealed that the nitrile group did not participate in complexation but remained as a free pendant group. This research provides insights into the structural characteristics and potential applications of these metal complexes in various fields (Sairem et al., 2012).
3. Antitumor Activity and DNA Binding
A new tridentate NNN ligand and its cobalt(II) complex were synthesized from 4-(2-bromoacetyl)benzonitrile and related compounds. These complexes exhibited potent antitumor activity against U937 cancer cells and displayed intercalative DNA binding modes, highlighting their potential in cancer therapeutics and DNA interaction studies (Bera et al., 2021).
4. Electrochromic Devices
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile derivatives have been utilized in the synthesis of electrochromic polymers. These polymers, when electrosynthesized, exhibited varying color states under different oxidation conditions and demonstrated high-contrast electrochromic properties. They were employed in electrochromic devices (ECDs), showcasing their potential in display technology and other applications requiring color-changing materials (Su et al., 2017).
5. Intramolecular Charge Transfer
Studies on 4-(1H-pyrrol-1-yl)benzonitrile (PBN) have revealed its dual fluorescence in weakly polar environments, attributed to intramolecular charge transfer. This property has been thoroughly investigated using advanced ab initio methods, providing insights into the photochemical reaction mechanisms and the influence of factors like excitation wavelength, temperature, and solvent polarity on fluorescence properties (Bohnwagner et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEASDUINZLIENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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